2-(4,5-dimethyl-1H-imidazol-1-yl)ethan-1-amine
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Overview
Description
2-(4,5-dimethyl-1H-imidazol-1-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the imidazole ring and an ethanamine group attached to the nitrogen at the 1 position. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-1H-imidazol-1-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of amines and aldehydes under acidic conditions to form the imidazole ring, followed by alkylation to introduce the ethanamine group.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-1H-imidazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions often require catalysts or activating agents to proceed efficiently.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Substituted imidazole derivatives with different functional groups replacing the ethanamine group
Scientific Research Applications
2-(4,5-dimethyl-1H-imidazol-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of materials with specific properties, such as conductive polymers and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-1-yl)ethan-1-amine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)ethan-1-amine: Lacks the methyl groups at the 4 and 5 positions, which can affect its biological activity and chemical reactivity.
4,5-dimethyl-1H-imidazole: Does not have the ethanamine group, limiting its applications compared to 2-(4,5-dimethyl-1H-imidazol-1-yl)ethan-1-amine.
1-methyl-2-(4,5-dimethyl-1H-imidazol-1-yl)ethan-1-amine: Contains an additional methyl group on the nitrogen, which can influence its interaction with biological targets.
Uniqueness
This compound is unique due to the presence of both the dimethyl-substituted imidazole ring and the ethanamine group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-7(2)10(4-3-8)5-9-6/h5H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBQVAZPNNEYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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